molecular formula C9H9F3N2O2 B13320778 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13320778
M. Wt: 234.17 g/mol
InChI Key: JMXRIOMJHLFHMD-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . This method allows for the efficient incorporation of the trifluoromethyl group into the desired position on the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-4-14-3-5(8(15)16)1-2-7(14)13-6/h4-5H,1-3H2,(H,15,16)

InChI Key

JMXRIOMJHLFHMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C(=O)O)C(F)(F)F

Origin of Product

United States

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